REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[S:20][C:19]([CH2:21][CH3:22])=[N:18][C:17]=1[CH:23]([CH3:25])[CH3:24])=O)C.C(=O)=O.CO>C1(C)C=CC=CC=1>[CH2:21]([C:19]1[S:20][C:16]([CH2:14][OH:13])=[C:17]([CH:23]([CH3:24])[CH3:25])[N:18]=1)[CH3:22] |f:0.1|
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C(N=C(S1)CC)C(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to −10° C.
|
Type
|
CUSTOM
|
Details
|
Examination of the reaction by TLC
|
Type
|
ADDITION
|
Details
|
a mixture of starting material and product
|
Type
|
CUSTOM
|
Details
|
the cooled reaction
|
Type
|
CUSTOM
|
Details
|
rose slowly from −78° C. to −10° C
|
Type
|
CUSTOM
|
Details
|
was re-adjusted to −50° C.
|
Type
|
STIRRING
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Details
|
the mixture was stirred for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
The resulting gel was filtered through Celite®
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the combined filtrates in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=C(N1)C(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 108% | |
YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |